molecular formula C15H7F5O4 B14247715 Methyl pentafluorophenyl benzene-1,3-dicarboxylate CAS No. 185683-81-2

Methyl pentafluorophenyl benzene-1,3-dicarboxylate

Katalognummer: B14247715
CAS-Nummer: 185683-81-2
Molekulargewicht: 346.20 g/mol
InChI-Schlüssel: HEOVDQLMLFARLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl pentafluorophenyl benzene-1,3-dicarboxylate is an aromatic ester compound characterized by the presence of a methyl group, a pentafluorophenyl group, and a benzene-1,3-dicarboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl pentafluorophenyl benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with pentafluorophenol in the presence of a suitable catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl pentafluorophenyl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl pentafluorophenyl benzene-1,3-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Wirkmechanismus

The mechanism by which methyl pentafluorophenyl benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Methyl benzene-1,3-dicarboxylate: Lacks the pentafluorophenyl group, resulting in different chemical properties.

    Pentafluorophenyl benzene-1,3-dicarboxylate: Contains the pentafluorophenyl group but lacks the methyl ester functionality.

Uniqueness: Methyl pentafluorophenyl benzene-1,3-dicarboxylate is unique due to the combination of its methyl ester and pentafluorophenyl groups

Eigenschaften

CAS-Nummer

185683-81-2

Molekularformel

C15H7F5O4

Molekulargewicht

346.20 g/mol

IUPAC-Name

1-O-methyl 3-O-(2,3,4,5,6-pentafluorophenyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C15H7F5O4/c1-23-14(21)6-3-2-4-7(5-6)15(22)24-13-11(19)9(17)8(16)10(18)12(13)20/h2-5H,1H3

InChI-Schlüssel

HEOVDQLMLFARLI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.